3,3',4-Tribromodiphényléther

Vue d'ensemble

Description

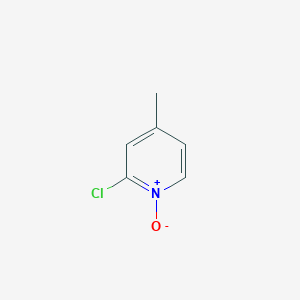

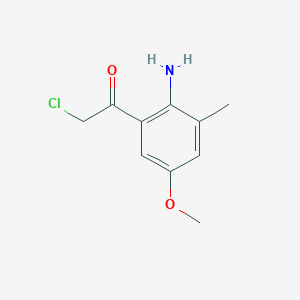

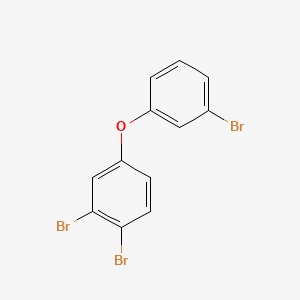

3,3',4-Tribromodiphenyl ether (also known as TDBE) is a halogenated organic compound that has been used in a variety of scientific applications. TDBE is a flame retardant and plasticizer and has been used in the production of a variety of products, including textiles, rubber, and plastics. It is also used in the production of pesticides and pharmaceuticals. TDBE is considered to be a persistent organic pollutant (POP) due to its ability to bioaccumulate and biomagnify in the environment.

Applications De Recherche Scientifique

Science de l'environnement : Études de photodégradation

Le 3,3’,4-tribromodiphényléther est étudié pour son comportement sous photodégradation, ce qui est crucial pour comprendre son impact environnemental. Des recherches ont montré que les polybromodiphényléthers hydroxylés peuvent générer divers photoproduits, notamment des dioxines et des composés phénoliques . La compréhension de ces voies est essentielle pour les évaluations des risques écologiques et le développement de stratégies visant à atténuer la persistance environnementale de ces composés.

Science des matériaux : Ignifugation

Le PBDE-35 fait partie de la famille des polybromodiphényléthers, largement utilisés comme ignifugeants dans les produits de consommation . L'étude de ces composés en science des matériaux tourne autour de l'amélioration de leur efficacité et de leur sécurité, ainsi que de l'exploration de leurs interactions avec différents matériaux pour prévenir les incendies.

Chimie analytique : Étalons de référence

En chimie analytique, le PBDE-35 sert d'étalon de référence pour l'étalonnage et les tests dans diverses méthodes analytiques. Ses propriétés bien caractérisées permettent une mesure et une détection précises de composés similaires dans les échantillons environnementaux .

Pharmacologie : Toxicité et évaluation des risques

La recherche pharmacologique sur le PBDE-35 implique l'étude de sa toxicité et des risques potentiels pour la santé humaine. Il est crucial de comprendre comment ces composés interagissent avec les systèmes biologiques et leurs effets à long terme sur la santé .

Toxicologie : Cancérogénicité et estimations des risques

Les études toxicologiques sur le PBDE-35 se concentrent sur ses effets cancérogènes potentiels. L'Agence américaine de protection de l'environnement (EPA) fournit des estimations quantitatives des risques et évalue la probabilité que le composé soit un cancérogène pour l'homme .

Biochimie : Reconnaissance moléculaire

La recherche en biochimie peut explorer les propriétés de reconnaissance moléculaire des éthers-couronnes, une classe de composés liés au PBDE-35. Ces études peuvent conduire au développement de nouveaux capteurs ou commutateurs au niveau moléculaire .

Processus industriels : Photoproduits dans la fabrication

Dans les processus industriels, la compréhension des photoproduits du PBDE-35 est essentielle pour les pratiques de fabrication. Elle permet d'évaluer la sécurité et l'impact environnemental de l'utilisation de ces composés dans la production .

Santé publique : Exposition et risque de mortalité

La recherche en santé publique étudie la corrélation entre l'exposition aux PBDE, tels que le PBDE-35, et la mortalité toutes causes confondues ou pour des causes spécifiques. Ces études sont essentielles pour les politiques et les réglementations de santé publique afin de protéger les populations contre les dangers potentiels .

Mécanisme D'action

Target of Action

3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants

Mode of Action

The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .

Biochemical Pathways

The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .

Result of Action

The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .

Action Environment

Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3,3’,4-Tribromodiphenyl ether are not well-studied. It is known that PBDEs, including 3,3’,4-Tribromodiphenyl ether, can interact with various biomolecules. For instance, some PBDEs have been found to bind to the androgen receptor, a protein that plays a key role in the regulation of gene expression .

Cellular Effects

It has been suggested that PBDEs may have adverse effects on human health and other living organisms . For example, higher serum PBDE exposure levels have been associated with increased risk of death from cancer .

Molecular Mechanism

It is known that PBDEs can affect hormone levels in the thyroid gland . This suggests that 3,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level by interacting with hormone receptors or other biomolecules.

Temporal Effects in Laboratory Settings

It has been suggested that PBDEs can leave the products that contain them and enter the environment . This implies that the effects of 3,3’,4-Tribromodiphenyl ether could change over time due to environmental factors.

Dosage Effects in Animal Models

It has been suggested that lower-brominated PBDEs, which more efficiently bioaccumulate, have been linked to reproductive and neurological risks at certain concentrations or higher .

Metabolic Pathways

It is known that PBDEs can bioaccumulate due to their low water solubility and high lipophilicity .

Transport and Distribution

It is known that PBDEs can bind strongly to sediments and soils due to their low water solubility and high lipophilicity .

Subcellular Localization

It is known that PBDEs are detected in the membrane of cells .

Propriétés

IUPAC Name |

1,2-dibromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVYKQPKJYPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879863 | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147217-80-9 | |

| Record name | 3,3′,4-Tribromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.